

Cross-reactivity profiling of 6-Methoxybenzothiazole-2-carboxamide against other kinases

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Compound of Interest

Compound Name: 6-Methoxybenzothiazole-2-carboxamide

Cat. No.: B1297885

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A Representative Kinase Cross-Reactivity Profile of Benzothiazole-Related Scaffolds

Introduction: This guide provides a comparative analysis of the kinase selectivity of compounds structurally related to **6-Methoxybenzothiazole-2-carboxamide**. Due to the limited publicly available kinase profiling data for **6-Methoxybenzothiazole-2-carboxamide**, this document utilizes GW5074, a well-characterized inhibitor with a related indolinone structure, as a representative example to illustrate cross-reactivity profiling against a panel of kinases. This information is intended for researchers, scientists, and drug development professionals to understand the selectivity of this class of compounds and the methodologies used to determine it.

Quantitative Selectivity Profile of a Representative Inhibitor: GW5074

GW5074 is a potent inhibitor of the serine/threonine kinase c-Raf, a key component of the MAPK/ERK signaling pathway.^{[1][2][3][4][5]} Its selectivity has been assessed against a panel of other kinases, demonstrating a high degree of specificity for its primary target. The following table summarizes the inhibitory activity of GW5074 against its primary target and other kinases.

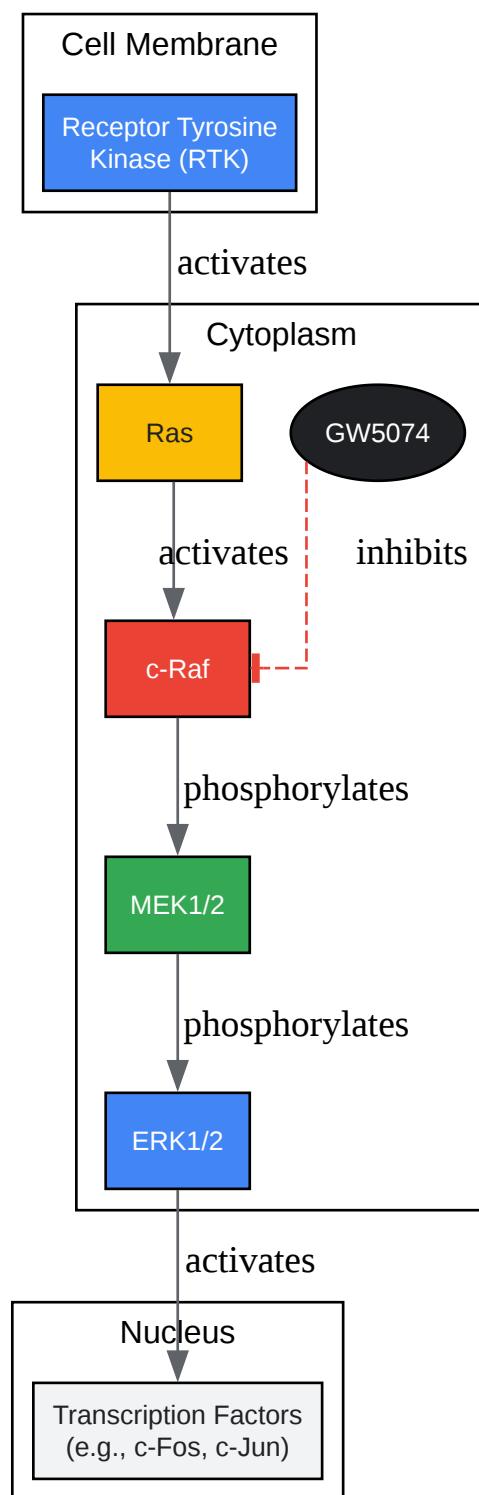
Kinase Target	IC50 (nM)	Fold Selectivity vs. c-Raf
c-Raf	9	1
CDK1	>1000	>111
CDK2	>1000	>111
c-Src	>1000	>111
ERK2	>1000	>111
MEK	>1000	>111
p38 MAP Kinase	>1000	>111
Tie2	>1000	>111
VEGFR2	>1000	>111
c-Fms	>1000	>111

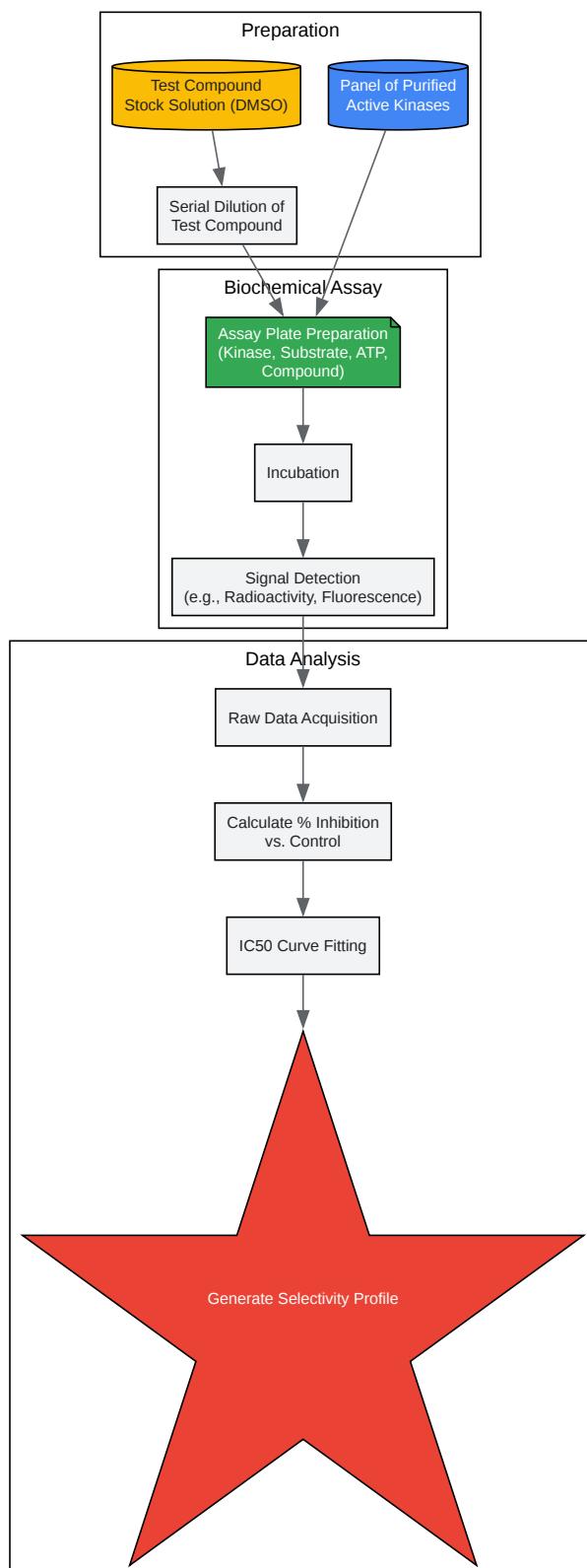
Data compiled from publicly available sources.^[3] The IC50 values for kinases other than c-Raf are reported as greater than 1000 nM, indicating a high degree of selectivity.

Another benzothiazole-related compound, SMI-4a, a potent Pim-1 kinase inhibitor, also displays high selectivity. It inhibits Pim-1 with an IC50 of 17 nM and is moderately potent against Pim-2, but does not significantly inhibit a panel of other serine/threonine and tyrosine kinases.^{[6][7][8][9]}

Signaling Pathway Context: The MAPK/ERK Cascade

GW5074 targets c-Raf within the well-characterized MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The diagram below illustrates the central role of c-Raf in this pathway and the point of inhibition by GW5074.



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